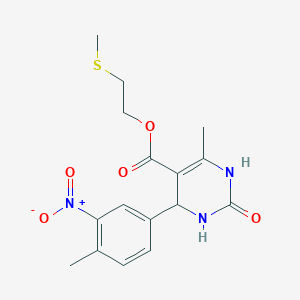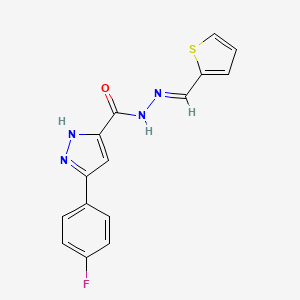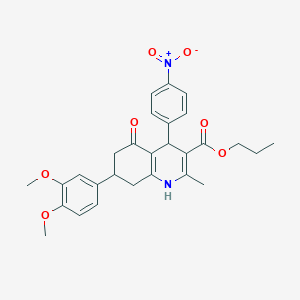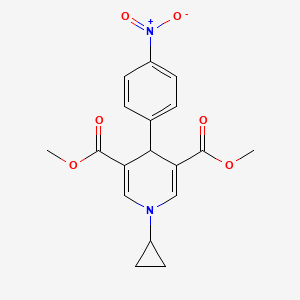![molecular formula C24H19FN2O4 B11639645 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-氟苯基)-3-羟基-4-(4-甲氧基苯甲酰基)-1-[(吡啶-3-基)甲基]-2,5-二氢-1H-吡咯-2-酮是一种复杂的有机化合物,其核心结构为吡咯烷酮,并带有各种取代基,包括氟苯基、甲氧基苯甲酰基和吡啶甲基。
准备方法
合成路线和反应条件
5-(4-氟苯基)-3-羟基-4-(4-甲氧基苯甲酰基)-1-[(吡啶-3-基)甲基]-2,5-二氢-1H-吡咯-2-酮的合成通常涉及多步有机反应。常见的合成路线可能包括:
吡咯烷酮核的形成: 可以通过环化反应来实现,该反应涉及合适的起始物质,例如氨基酸衍生物或二酮。
氟苯基的引入: 此步骤可能涉及使用氟苯衍生物的亲核芳香取代反应。
甲氧基苯甲酰基的连接: 这可以通过在碱的存在下使用甲氧基苯甲酰氯进行酰化反应来完成。
吡啶甲基的添加: 此步骤可能涉及使用吡啶衍生物的亲核取代反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用高通量筛选来确定反应条件,以及开发每个步骤的可扩展工艺。
化学反应分析
反应类型
氧化: 化合物中的羟基可以被氧化形成酮。
还原: 羰基可以使用硼氢化钠等还原剂还原成醇。
取代: 芳香环可以进行亲电取代反应,允许进一步官能化。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 卤素或硝化剂等试剂,在酸性条件下。
主要生成物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成各种取代的芳香化合物。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其各种官能团允许进行多种化学转化,使其成为通用的中间体。
生物学
在生物学研究中,可以研究该化合物潜在的生物活性。氟苯基和吡啶基的存在表明它可能与生物靶标(例如酶或受体)相互作用。
医学
在药物化学中,可以研究该化合物作为药物候选物的潜力。其结构特征表明它可能对某些疾病(例如癌症或神经系统疾病)具有活性。
工业
在工业中,由于其独特的化学性质,该化合物可用于开发新材料,例如聚合物或涂料。
作用机制
5-(4-氟苯基)-3-羟基-4-(4-甲氧基苯甲酰基)-1-[(吡啶-3-基)甲基]-2,5-二氢-1H-吡咯-2-酮的作用机制取决于其具体的应用。在生物学环境中,它可能与分子靶标(例如酶或受体)相互作用,调节其活性。氟苯基的存在可以增强其与某些靶标的结合亲和力,而吡啶基可以促进与亲核位点的相互作用。
相似化合物的比较
类似化合物
5-(4-氟苯基)-3-羟基-4-(4-甲氧基苯甲酰基)-1-[(吡啶-2-基)甲基]-2,5-二氢-1H-吡咯-2-酮: 结构相似,但吡啶-2-基取代吡啶-3-基。
5-(4-氯苯基)-3-羟基-4-(4-甲氧基苯甲酰基)-1-[(吡啶-3-基)甲基]-2,5-二氢-1H-吡咯-2-酮: 结构相似,但氯苯基取代氟苯基。
5-(4-氟苯基)-3-羟基-4-(4-甲氧基苯甲酰基)-1-[(吡啶-3-基)甲基]-2,5-二氢-1H-吡咯-2-硫酮: 结构相似,但硫酮取代酮。
独特性
5-(4-氟苯基)-3-羟基-4-(4-甲氧基苯甲酰基)-1-[(吡啶-3-基)甲基]-2,5-二氢-1H-吡咯-2-酮的独特性在于其官能团的特定组合,这赋予了其独特的化学和生物学特性。氟苯基的存在可以增强其稳定性和结合亲和力,而甲氧基苯甲酰基可以影响其溶解度和反应性。
属性
分子式 |
C24H19FN2O4 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-31-19-10-6-17(7-11-19)22(28)20-21(16-4-8-18(25)9-5-16)27(24(30)23(20)29)14-15-3-2-12-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+ |
InChI 键 |
URQUDALPFVRMIF-LSDHQDQOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O |
规范 SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)
![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)


